![molecular formula C11H20N2O4 B1528434 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate CAS No. 1011479-72-3](/img/structure/B1528434.png)
1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Overview
Description
“1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C11H20N2O4 . It is used in various chemical reactions and has a molecular weight of 244.29 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H20N2O4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere and under -20°C . The physical form of the compound can vary from a colorless to yellow liquid or semi-solid or solid .Scientific Research Applications
Synthesis and Rearrangements
- Masked Dipoles for Cycloaddition Reactions : The compound plays a critical role in the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. It demonstrates the compound's utility in generating complex molecular structures, showcasing its potential in synthetic organic chemistry (Yadav & Sriramurthy, 2005).
Synthesis of Pharmacological Intermediates
- Anticancer Agent Precursors : The compound serves as an intermediate in synthesizing a target mTOR PROTAC molecule, highlighting its significance in developing novel cancer therapeutics. The synthesis process employs palladium-catalyzed Suzuki reactions, leading to high yields under optimized conditions (Zhang et al., 2022).
Methodological Advances
- Novel Synthesis Approaches : A study demonstrates the compound's role in the stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives, emphasizing its contribution to advancing synthetic methodologies for producing complex sugars (Nativi, Reymond, & Vogel, 1989).
Designing Anticancer Agents
- Functionalized Amino Acid Derivatives : Research into functionalized amino acid derivatives, including those related to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, has identified compounds with promising cytotoxicity against human cancer cell lines. This underscores the compound's utility in the development of new anticancer agents (Kumar et al., 2009).
Chemical Synthesis and Drug Development
- Peptide Synthesis and Foldamer Study : The compound acts as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. Its versatility is highlighted in the context of developing new materials and therapeutic agents (Abbas et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4/h5-7,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEIVVYGFADKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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